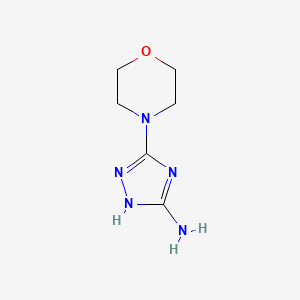

3-モルホリン-4-イル-1H-1,2,4-トリアゾール-5-アミン

説明

The compound 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The morpholine ring attached to the triazole moiety suggests potential for increased solubility and interaction with biological targets. The papers provided focus on the synthesis, characterization, and biological activities of various compounds related to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, indicating the significance of this structure in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Another approach includes the reaction of 3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones with formaldehyde and morpholine . These methods demonstrate the versatility in synthesizing triazole derivatives with morpholine functionalities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . Theoretical calculations using Gaussian G09W and basis sets like B3LYP/6-31G(d,p) and HF/6-31G(d,p) are employed to optimize the structures and predict spectral data, which are then compared with experimental results . Crystallographic analysis reveals that these compounds can crystallize in different systems, such as monoclinic, and possess distinct geometries .

Chemical Reactions Analysis

The reactivity of the morpholine and triazole moieties allows for further chemical transformations. For instance, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to recyclization or the removal of protecting groups, depending on the substituents present . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the morpholine ring is likely to affect the solubility and the ability to form hydrogen bonds with biological targets. Theoretical studies provide insights into properties such as HOMO-LUMO energy gaps, electronegativity, and mulliken charges, which are important for understanding the reactivity and interaction of these compounds with other molecules .

Biological Activity Analysis

Several of the synthesized compounds exhibit significant biological activities. For example, they show potential as antioxidants with metal chelating effects . Moreover, some compounds demonstrate effective inhibition of cancer cell proliferation, highlighting their potential as antitumor agents . These activities underscore the importance of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine derivatives in the development of new therapeutic agents.

科学的研究の応用

創薬

1,2,3-トリアゾール類は、我々の化合物が属する化合物クラスであり、創薬において幅広い用途が見出されています . これらは、アミノ酸、ヌクレオチドなどの必須構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市販されており、抗痙攣薬のルフィナミド、広域スペクトルセファロスポリン系抗生物質のセファトリジン、抗癌剤のカルボキサミドトリアゾール、β-ラクタム系抗生物質のタゾバクタムなどがあります .

有機合成

1,2,3-トリアゾールは、有機合成において広く使用されています . これらは高い化学的安定性を持ち、通常、高温でも酸性または塩基性加水分解、酸化および還元条件に対して不活性です .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールは重要な役割を果たしています . それらの強い双極子モーメントと水素結合能力により、構造的にアミド結合に似ており、EまたはZアミド結合を模倣しています .

超分子化学

1,2,3-トリアゾールは、超分子化学でも使用されています . その芳香族性と水素結合を形成する能力により、この分野で役立ちます .

生体複合

生体複合は、1,2,3-トリアゾールが使用されている別の分野です . これらは生体分子と安定な共有結合を形成できるため、標識や追跡に役立ちます .

ケミカルバイオロジー

ケミカルバイオロジーでは、1,2,3-トリアゾールはさまざまな目的で使用されています . これらは、タンパク質、核酸、その他の生体分子を修飾するために使用できます .

蛍光イメージング

1,2,3-トリアゾールは、蛍光イメージングに用途があります . これらは生体分子を標識するために使用でき、蛍光顕微鏡を使用して可視化できます .

抗癌剤

1,2,4-トリアゾール誘導体は、有望な抗癌活性を示しています . たとえば、化合物7d、7e、10a、および10dは、HeLa細胞株に対して12μM未満の有望な細胞毒性活性を示しました .

将来の方向性

The future directions for research on “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the interest in 1,2,4-triazole derivatives for their potential therapeutic applications , there may be scope for investigating the specific activities of “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine”.

特性

IUPAC Name |

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWERXZKXCBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403052 | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51420-46-3 | |

| Record name | 5-(4-Morpholinyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(morpholin-4-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)